Neochamaejasmin B Neochamaejasmin B Neochamaejasmin B is a natural product found in Stellera chamaejasme and Daphne feddei with data available.
Brand Name: Vulcanchem
CAS No.: 90411-12-4
VCID: VC21110907
InChI: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1
SMILES: C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Molecular Formula: C30H22O10
Molecular Weight: 542.5 g/mol

Neochamaejasmin B

CAS No.: 90411-12-4

Cat. No.: VC21110907

Molecular Formula: C30H22O10

Molecular Weight: 542.5 g/mol

* For research use only. Not for human or veterinary use.

Neochamaejasmin B - 90411-12-4

Specification

CAS No. 90411-12-4
Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
IUPAC Name (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1
Standard InChI Key RNQBLQALVMHBKH-JQYHKRKISA-N
Isomeric SMILES C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Canonical SMILES C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Chemical Information

Neochamaejasmin B is a biflavonoid with the molecular formula C30H22O10 and a molecular weight of 542.5 g/mol . This compound belongs to the chemical classification of phenylpropanoids and polyketides, specifically categorized under flavonoids, and further classified as biflavonoids and polyflavonoids . Its systematic IUPAC name is (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one . Neochamaejasmin B is also known by several synonyms including Neochamaejasmine B and is identified with CAS number 90411-12-4 .

Structural Characteristics

The chemical structure of Neochamaejasmin B features a complex arrangement with two chromene rings connected through a C-C bond. The compound contains multiple hydroxyl groups that contribute to its biological activity profiles. The specific stereochemistry of Neochamaejasmin B is represented in its isomeric SMILES notation: C1=CC(=CC=C1[C@H]2C@@H[C@H]4C@HC6=CC=C(C=C6)O)O . The structure contains four stereocenters with the configuration (2R,2'S,3S,3'S), making it a complex chiral molecule .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Neochamaejasmin B

PropertyDescriptionReference
AppearanceWhite to off-white solid
Molecular FormulaC30H22O10 ,
Molecular Weight542.49 g/mol
Storage StabilityPowder: -20°C (3 years)
In solvent: -80°C (6 months), -20°C (1 month)
Purity≥95.0% (NMR)

The compound's structure has been confirmed through multiple analytical techniques including 1H NMR Spectroscopy and LCMS, which show consistency with the proposed chemical structure .

Natural Sources and Isolation

Plant Sources

Neochamaejasmin B has been primarily isolated from two plant species:

  • Stellera chamaejasme L.: This toxic perennial herb contains Neochamaejasmin B as one of its most abundant components in the dried roots . This plant is known in traditional Chinese medicine as "Rui Xiang Lang Du" .

  • Daphne feddei: This plant has also been reported to contain Neochamaejasmin B, though detailed information on its concentration and distribution within the plant is limited .

Both of these plants belong to the Thymelaeaceae family, suggesting that Neochamaejasmin B might be a characteristic compound within this botanical family .

Biological Activities

Anti-Cancer Properties

Neochamaejasmin B has shown significant anti-cancer potential in various human solid tumor cell lines. Although the search results focus more extensively on chamaejasmenin B (a related compound), they indicate that neochamaejasmin C (another analog) exhibits potent anti-proliferative effects. By extension, this suggests that Neochamaejasmin B may share similar biological activities with these structurally related compounds .

The related compound chamaejasmenin B demonstrated excellent anti-proliferative activity against eight human cancer cell lines with IC50 values ranging from 1.08 to 10.8 μmol/L, while neochamaejasmin C showed slightly less potency with IC50 values ranging from 3.07 to 15.97 μmol/L . These findings suggest that the biflavonoid structure common to these compounds contributes to their anti-cancer effects.

Effects on Drug Bioavailability

One of the most well-documented functions of Neochamaejasmin B is its ability to increase the bioavailability of other compounds. Research has demonstrated that Neochamaejasmin B functions as an inhibitor of multidrug resistance protein 2 (MRP2) in transfected cells . This inhibition significantly enhances the cellular accumulation of chamaechromone in MDCK cells overexpressing MRP2.

Similar results were observed in LLC-PK1 cells overexpressing human breast cancer resistance protein (BCRP), indicating that Neochamaejasmin B can inhibit multiple drug efflux transporters .

Table 2: Effect of Neochamaejasmin B on Chamaechromone Bioavailability

ParameterEffectPercentage Change
Area under plasma concentration-time curveIncrease48.9%
Maximal plasma concentrationIncrease81.9%

These effects were attributed to the inhibition of BCRP and MRP2-mediated efflux of chamaechromone by Neochamaejasmin B .

Apoptotic Mechanisms

Neochamaejasmin B has demonstrated significant cytotoxic effects in neuronal cells of Helicoverpa zea (AW1 cells), inhibiting cell growth in a dose-dependent manner . Transmission electron microscopy analysis of treated cells revealed typical apoptotic characteristics, confirming that Neochamaejasmin B can induce programmed cell death .

The mechanism of apoptosis induction by Neochamaejasmin B involves:

  • Decline in mitochondrial membrane potential (MMP)

  • Increased levels of pro-apoptotic protein Bax (without statistical differences in anti-apoptotic Bcl-2 levels)

  • Enhanced activity of caspase-3 and caspase-10

These findings confirm that Neochamaejasmin B induces apoptosis through a caspase-10-dependent mechanism, which represents a unique pathway compared to many other apoptosis-inducing compounds .

Research Methodologies

In Vitro Evaluation Techniques

Multiple research techniques have been employed to evaluate the biological activities of Neochamaejasmin B:

  • Cytotoxicity assays: The SRB (sulforhodamine blue) cytotoxicity assay has been utilized to measure the anti-proliferative effects of biflavonoids similar to Neochamaejasmin B .

  • Cell transport studies: Transport and cellular accumulation studies in MDCK cells overexpressing human MRP2 or P-gp and LLC-PK1 cells overexpressing human BCRP have been conducted to investigate the transport mechanisms .

  • Apoptosis detection: Flow cytometry analysis has been used to assess apoptosis and cell cycle distribution in cells treated with biflavonoids .

  • Ultrastructural analysis: Transmission electron microscopy (TEM) has been employed to analyze microstructural changes and identify apoptotic characteristics in treated cells .

  • Protein expression analysis: Western blotting has been used to examine the expression of related proteins involved in DNA damage, apoptosis, and cell cycle regulation .

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